(1-(Methylsulfonyl)piperidin-4-yl)methanol
Overview
Description
(1-(Methylsulfonyl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol . It is also known by its CAS number 241134-34-9 . This compound is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(methylsulfonyl)piperidin-4-yl)methanol typically involves the following steps :
Starting Material: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.
Sulfonylation: The piperidine ring is sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine. This introduces the methylsulfonyl group at the nitrogen atom.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 4-position of the piperidine ring. This can be achieved using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(Methylsulfonyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding piperidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: (1-(Methylsulfonyl)piperidin-4-yl)carboxylic acid.
Reduction: 4-(Hydroxymethyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(Methylsulfonyl)piperidin-4-yl)methanol has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1-(methylsulfonyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways . The hydroxymethyl group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1-(Methylsulfonyl)piperidin-4-yl)carboxylic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
4-(Hydroxymethyl)piperidine: Lacks the methylsulfonyl group.
(1-(Methylsulfonyl)piperidin-4-yl)amine: Contains an amine group instead of a hydroxymethyl group.
Uniqueness
(1-(Methylsulfonyl)piperidin-4-yl)methanol is unique due to the presence of both the methylsulfonyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKWVYKURJCBFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593023 | |
Record name | [1-(Methanesulfonyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241134-34-9 | |
Record name | [1-(Methanesulfonyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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